molecular formula C20H13Cl2NNa2O9S2 B12718936 Disodium 5-chloro-2-(4-chloro-1-(sulphonatooxy)-2-naphthyl)-7-methoxy-4-methyl-1H-indol-3-yl sulphate CAS No. 4086-05-9

Disodium 5-chloro-2-(4-chloro-1-(sulphonatooxy)-2-naphthyl)-7-methoxy-4-methyl-1H-indol-3-yl sulphate

Cat. No.: B12718936
CAS No.: 4086-05-9
M. Wt: 592.3 g/mol
InChI Key: KIJRNJKWJKPKAT-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium 5-chloro-2-(4-chloro-1-(sulphonatooxy)-2-naphthyl)-7-methoxy-4-methyl-1H-indol-3-yl sulphate is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, methoxy, and sulphate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 5-chloro-2-(4-chloro-1-(sulphonatooxy)-2-naphthyl)-7-methoxy-4-methyl-1H-indol-3-yl sulphate typically involves multiple steps, including halogenation, sulfonation, and methylation reactions. The process begins with the halogenation of a naphthalene derivative, followed by sulfonation to introduce the sulphonatooxy group. Subsequent methylation and indole formation steps are carried out under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Disodium 5-chloro-2-(4-chloro-1-(sulphonatooxy)-2-naphthyl)-7-methoxy-4-methyl-1H-indol-3-yl sulphate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can lead to the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Disodium 5-chloro-2-(4-chloro-1-(sulphonatooxy)-2-naphthyl)-7-methoxy-4-methyl-1H-indol-3-yl sulphate has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Disodium 5-chloro-2-(4-chloro-1-(sulphonatooxy)-2-naphthyl)-7-methoxy-4-methyl-1H-indol-3-yl sulphate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and naphthalene-based compounds with sulfonate and methoxy groups. Examples include:

  • 5-chloro-2-(4-chloro-1-(sulphonatooxy)-2-naphthyl)-7-methoxy-1H-indole
  • 5-chloro-2-(4-chloro-1-(sulphonatooxy)-2-naphthyl)-4-methyl-1H-indole

Uniqueness

What sets Disodium 5-chloro-2-(4-chloro-1-(sulphonatooxy)-2-naphthyl)-7-methoxy-4-methyl-1H-indol-3-yl sulphate apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

4086-05-9

Molecular Formula

C20H13Cl2NNa2O9S2

Molecular Weight

592.3 g/mol

IUPAC Name

disodium;[4-chloro-2-(5-chloro-7-methoxy-4-methyl-3-sulfonatooxy-1H-indol-2-yl)naphthalen-1-yl] sulfate

InChI

InChI=1S/C20H15Cl2NO9S2.2Na/c1-9-13(21)8-15(30-2)18-16(9)20(32-34(27,28)29)17(23-18)12-7-14(22)10-5-3-4-6-11(10)19(12)31-33(24,25)26;;/h3-8,23H,1-2H3,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2

InChI Key

KIJRNJKWJKPKAT-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C=C(C2=C1C(=C(N2)C3=C(C4=CC=CC=C4C(=C3)Cl)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC)Cl.[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.